molecular formula C14H12Cl2N2O3 B2515393 methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 400084-77-7

methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

Cat. No.: B2515393
CAS No.: 400084-77-7
M. Wt: 327.16
InChI Key: YSOOUMMGPKCFRZ-UHFFFAOYSA-N
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Description

Methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate is a synthetic carbamate derivative characterized by a pyridine core substituted with a 2,6-dichlorobenzyl group at the N1 position and a carbamate ester at the C3 position. The 2,6-dichlorobenzyl moiety enhances lipophilicity, which may improve membrane permeability, while the carbamate group contributes to stability against hydrolysis compared to esters .

Properties

IUPAC Name

methyl N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-21-14(20)17-12-6-3-7-18(13(12)19)8-9-10(15)4-2-5-11(9)16/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOOUMMGPKCFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate typically involves the reaction of 2,6-dichlorobenzyl chloride with a pyridine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the dichlorobenzyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

3-(Trifluoromethyl)phenyl Carbamate Analogue

  • Structure : The methyl group in the carbamate moiety is replaced with a 3-(trifluoromethyl)phenyl group.
  • Molecular Formula : C₂₀H₁₃Cl₂F₃N₂O₃
  • Molar Mass : 457.23 g/mol .
  • The increased molar mass (457 vs. ~404 g/mol for the parent compound) may reduce solubility but enhance metabolic stability due to steric hindrance.

(Pyridin-3-yl)methyl Carbamate Analogue

  • Structure : The methyl group is substituted with a pyridin-3-ylmethyl group.
  • Molecular Formula : C₁₉H₁₅Cl₂N₃O₃
  • Molar Mass : 404.25 g/mol .
  • However, the basic nitrogen in the pyridine may affect pharmacokinetics, such as plasma protein binding or pH-dependent solubility.

Propanamide Derivatives with Shared Aromatic Motifs

Compounds such as 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (, Compound 9) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (, Compound 10) share the 2,6-dichlorobenzyl group but feature amide linkages instead of carbamates.

  • Functional Group Impact : Amides are less prone to hydrolysis than carbamates but may exhibit reduced reactivity in enzyme inhibition.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (d) exhibit fused heterocyclic systems.

  • Structural Complexity: These derivatives feature additional rings (imidazo-pyridine) and nitro/cyano groups, which may confer distinct electronic properties and binding modes.
  • Physical Properties : Higher melting points (215–245°C) compared to typical carbamates suggest enhanced crystalline stability, possibly due to π-stacking interactions from aromatic substituents .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-...] C₁₅H₁₂Cl₂N₂O₃* ~349.18 Methyl carbamate, 2,6-dichlorobenzyl Baseline lipophilicity, carbamate stability
3-(Trifluoromethyl)phenyl analogue C₂₀H₁₃Cl₂F₃N₂O₃ 457.23 3-(Trifluoromethyl)phenyl Enhanced metabolic stability
(Pyridin-3-yl)methyl analogue C₁₉H₁₅Cl₂N₃O₃ 404.25 Pyridin-3-ylmethyl Hydrogen-bonding capability
Diethyl tetrahydroimidazo-pyridine C₂₄H₂₃N₃O₇ 477.46 Nitrophenyl, cyano High melting point (243–245°C)

Biological Activity

Methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate, also known by its CAS number 339023-85-7, is a compound of interest due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H15Cl2N3O3
Molecular Weight400.84 g/mol
Structural FormulaStructural Formula

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of key enzymes involved in various biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been evaluated for its efficacy against various strains of HIV. In vitro assays have demonstrated that it possesses significant inhibitory activity against wild-type HIV strains and some resistant variants. The effective concentration (EC50) values indicate strong antiviral properties:

  • Wild-type HIV : EC50 = 10.6 nM
  • K103N mutant : EC50 = 10.2 nM

These findings suggest that the compound could be a candidate for further development in antiviral therapies .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed in various cell lines. The compound exhibited a cytotoxic concentration (CC50) significantly higher than its antiviral activity, indicating a favorable selectivity index (SI). This suggests that the compound may have a therapeutic window suitable for clinical applications.

Study 1: Antiviral Efficacy

In a controlled study involving human cell lines infected with HIV, this compound was administered at varying concentrations. The results indicated:

  • Reduction in viral load : A dose-dependent decrease in viral replication was observed.
  • Mechanism elucidation : Molecular docking studies suggested that the compound binds to the reverse transcriptase enzyme, inhibiting its function.

Study 2: Toxicological Assessment

A toxicity study conducted on animal models revealed that single-dose administration did not result in mortality. However, an abnormal decrease in body weight was noted at higher doses (183 mg/kg), prompting further investigation into the safety profile of the compound .

Q & A

Q. What are the established synthetic routes for methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the formation of the pyridin-2-one core. A cyclization reaction under acidic conditions (e.g., using β-ketoesters) generates the dihydropyridinone scaffold, followed by chlorobenzyl substitution at the N1 position. Carbamate formation is achieved via reaction with methyl chloroformate or similar reagents. Key intermediates include the β-ketoester precursor, the chlorobenzyl-protected pyridinone, and the carbamate adduct. Purification often requires column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton/carbon environments (e.g., pyridinone carbonyl at ~160–165 ppm, aromatic protons from dichlorobenzyl).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 404.25 for C19_{19}H15_{15}Cl2_2N3_3O3_3).
  • X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects in the pyridinone-carbamate system. Purity is assessed via HPLC (>95% by area normalization) or elemental analysis .

Q. What safety protocols are critical during handling?

Critical precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources (P210).
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in substitution reactions. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify energetically favorable pathways. Machine learning models trained on experimental data (e.g., solvent polarity, temperature) can narrow optimal conditions for carbamate formation or dichlorobenzyl coupling, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory biological activity data across studies?

Contradictions may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and enzymatic activity protocols.
  • Solubility Issues : Use co-solvents (DMSO ≤0.1%) or prodrug formulations.
  • Metabolic Instability : Perform stability studies in liver microsomes to identify degradation pathways.
    Statistical meta-analysis of dose-response curves (IC50_{50}/EC50_{50}) across studies can clarify structure-activity relationships .

Q. How do electronic effects of the dichlorobenzyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl substituents (meta to the benzyl attachment) reduce electron density at the pyridinone N1, making it less nucleophilic. This directs electrophilic attacks to the carbamate oxygen or pyridinone C5 position. Hammett σ values for 2,6-dichlorophenyl (~0.78) predict slower SNAr reactions compared to unsubstituted analogs. Substituent effects are quantified via linear free-energy relationships (LFERs) in kinetic studies .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

Implement Design of Experiments (DoE) :

  • Factors : Temperature, catalyst loading, stoichiometry.
  • Response Variables : Yield, purity, particle size.
    Central composite designs or Plackett-Burman matrices identify critical parameters. Process analytical technology (PAT) like in-situ FTIR monitors reaction progression. Reproducibility is enhanced by strict control of moisture (use molecular sieves) and inert atmospheres (N2_2/Ar) .

Q. What mechanistic insights explain its inhibitory activity against kinase targets?

Docking studies suggest the carbamate carbonyl forms hydrogen bonds with kinase hinge regions (e.g., ATP-binding site of MAPK). The dichlorobenzyl group occupies a hydrophobic pocket, while the pyridinone oxygen coordinates Mg2+^{2+} ions. Mutagenesis (e.g., Ala scanning) validates key residues for binding. Competitive inhibition is confirmed via Lineweaver-Burk plots with varying ATP concentrations .

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